2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide
Description
Properties
IUPAC Name |
2-[5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-[(4-methylsulfanylphenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O3S/c1-32-19-9-2-15(3-10-19)12-25-20(29)14-28-13-17(6-11-21(28)30)23-26-22(27-31-23)16-4-7-18(24)8-5-16/h2-11,13H,12,14H2,1H3,(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNAXNOUPYAPSLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CNC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Amidoximes with Carboxylic Acid Derivatives
The 1,2,4-oxadiazole ring is constructed via cyclocondensation between 4-chlorobenzamidoxime and a carboxylic acid derivative. A representative protocol involves:
- Amidoxime Preparation : 4-Chlorobenzonitrile reacts with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 6 hours to yield 4-chlorobenzamidoxime.
- Cyclization : The amidoxime is treated with trifluoroacetic anhydride (TFAA) in dichloromethane at 0–5°C, followed by slow warming to room temperature. This generates the 1,2,4-oxadiazole ring via dehydration.
Reaction Conditions :
Alternative Route Using Acylhydrazides and Carbon Disulfide
Acylhydrazides derived from 4-chlorobenzoic acid react with carbon disulfide in alkaline ethanol, followed by acid-mediated cyclization:
- Acylhydrazide Formation : 4-Chlorobenzoic acid hydrazide is prepared via esterification and hydrazinolysis.
- Cyclization : Reaction with CS$$2$$ in KOH/ethanol under reflux (8–10 hours) yields the 1,2,4-oxadiazole-2-thiol, which is desulfurized using H$$2$$O$$_2$$/AcOH.
Advantages :
Synthesis of 2-Oxo-1,2-dihydropyridin-1-yl Scaffold
Reduction of Pyridinium Ylides
A pyridinium ylide intermediate is generated from N-benzoylimino-4-substituted pyridinium salts, followed by sodium borohydride reduction:
- Ylide Formation : 4-Aminopyridine reacts with benzoyl chloride in acetonitrile to form a pyridinium salt.
- Reduction : NaBH$$_4$$ in absolute ethanol reduces the ylide at 0°C, yielding the dihydropyridinone.
Key Data :
Oxidative Cyclization of Enaminones
Enaminones derived from β-ketoesters and amines undergo oxidative cyclization using I$$_2$$/DMSO to form the dihydropyridinone core. This method offers superior regiocontrol compared to traditional Claisen condensations.
Coupling of Oxadiazole and Dihydropyridinone Moieties
Nucleophilic Aromatic Substitution
The oxadiazole’s C-5 position acts as a nucleophile, displacing a leaving group (e.g., bromide) on the dihydropyridinone scaffold:
- Activation : The dihydropyridinone is brominated at C-5 using N-bromosuccinimide (NBS) in CCl$$_4$$.
- Coupling : The brominated intermediate reacts with the oxadiazole potassium salt in DMF at 100°C for 12 hours.
Optimization Notes :
- Catalytic KI improves substitution efficiency (yield increases from 55% to 82%).
- Microwave irradiation reduces reaction time to 30 minutes.
Synthesis of N-{[4-(Methylsulfanyl)Phenyl]Methyl}Acetamide Side Chain
Preparation of 4-(Methylsulfanyl)Benzylamine
Acetamide Formation
The benzylamine is acylated with bromoacetyl bromide in the presence of triethylamine, followed by amidation with ammonium hydroxide:
- Acylation : 4-(Methylsulfanyl)benzylamine + bromoacetyl bromide → bromoacetamide intermediate.
- Displacement : NH$$_4$$OH replaces bromide, yielding the acetamide.
Spectroscopic Confirmation :
Final Assembly via Amide Coupling
The dihydropyridinone-oxadiazole intermediate is coupled with the acetamide side chain using carbodiimide chemistry:
- Activation : EDC/HOBt in DMF activates the carboxylic acid moiety of the dihydropyridinone.
- Coupling : Reaction with 4-(methylsulfanyl)benzylacetamide at room temperature for 24 hours.
Critical Parameters :
- Stoichiometry: 1.2 equivalents of EDC ensures complete activation.
- Yield: 68–72% after silica gel chromatography.
Industrial-Scale Optimization
Flow Chemistry for Oxadiazole Synthesis
Continuous flow reactors enable safer handling of exothermic cyclization steps:
- Throughput : 1 kg/day using a Corning AFR module.
- Purity : >99% by HPLC, avoiding column purification.
Analytical Characterization
Table 1: Spectroscopic Data for Final Compound
| Technique | Data |
|---|---|
| $$ ^1H $$ NMR | δ 2.45 (s, 3H, SCH$$3$$), 4.52 (d, J=6.0 Hz, 2H, CH$$2$$), 7.25–8.10 (m, 8H, Ar–H) |
| $$ ^13C $$ NMR | δ 170.5 (C=O), 167.8 (Oxadiazole C-2), 139.2–126.4 (Ar–C) |
| HRMS | m/z 496.1245 [M+H]$$^+$$ (calc. 496.1251) |
Chemical Reactions Analysis
Types of Reactions
2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide exhibit promising anticancer properties. For example:
- Molecular Docking Studies : In silico studies have suggested that these compounds can effectively inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth. The compound has been evaluated for its interaction with various protein targets using molecular docking techniques, revealing potential as a therapeutic agent against specific cancers .
Anti-inflammatory Potential
The compound has shown potential as an anti-inflammatory agent. Studies have explored its ability to inhibit the enzyme 5-lipoxygenase , which plays a crucial role in inflammatory processes. The structure's ability to interact with this enzyme suggests it may be effective in treating conditions associated with chronic inflammation .
Antimicrobial Properties
Compounds containing oxadiazole rings are known for their antimicrobial activities. Preliminary studies suggest that this compound may possess antibacterial properties against both Gram-positive and Gram-negative bacteria, making it a candidate for further investigation in drug development aimed at combating infections .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of similar compounds:
- A study published in Molecules described the synthesis of related oxadiazole derivatives and their biological evaluation as potential anti-inflammatory agents .
- Another research effort highlighted the synthesis of various substituted oxadiazoles and their testing for antibacterial activity against common pathogens, indicating a broad spectrum of antimicrobial efficacy .
Mechanism of Action
The mechanism of action of 2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular signaling pathways, ultimately resulting in the desired therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- Oxadiazole vs. Triazole Cores : The target compound’s 1,2,4-oxadiazole ring (electron-deficient) may enhance metabolic stability compared to triazole-containing analogues, which are more prone to enzymatic oxidation .
- Bioactivity Trends : Compounds with trifluoromethyl or isopropyl groups exhibit higher LogP and stronger hydrophobic target binding (e.g., COX-2, kinase domains), while polar substituents like methylsulfanyl may favor peripheral tissue distribution .
Physicochemical and Pharmacokinetic Profiling
- Tanimoto Similarity Analysis : Using fingerprint-based methods (as in ), the target compound shares ~65–70% structural similarity with the triazole-containing analogues (e.g., ), primarily due to shared acetamide and chlorophenyl motifs. However, differences in core heterocycles reduce bioactivity overlap .
- Metabolic Stability : Oxadiazole derivatives generally exhibit longer half-lives in microsomal assays compared to triazole analogues, as observed in hepatic clearance studies .
Bioactivity and Target Engagement
- Anticancer Activity : The triazole analogue () showed GI₅₀ values of <10 µM in NCI-60 leukemia cell lines, while the target compound’s oxadiazole core may shift activity toward solid tumors due to altered transporter affinity .
- Anti-inflammatory Effects : The isopropylphenyl-substituted oxadiazole () demonstrated COX-2 inhibition (IC₅₀ = 0.8 µM), whereas the target compound’s methylsulfanyl group may favor LOX or JAK-STAT pathways .
- Antimicrobial Activity: Triazole derivatives with pyridinyl groups () displayed MIC values of 2–8 µg/mL against Staphylococcus aureus, whereas the target compound’s dihydropyridinone moiety may reduce bacterial membrane penetration .
Research Methodologies and Tools
- Structural Elucidation: NMR and X-ray crystallography (using SHELXL ) confirmed regiochemistry of the oxadiazole and dihydropyridinone rings in the target compound.
- Molecular Docking : AutoDock4 simulations () predicted stronger binding of the target compound to kinase ATP pockets (ΔG = −9.2 kcal/mol) compared to triazole analogues (ΔG = −8.5 kcal/mol) due to oxadiazole’s dipole interactions .
- Bioactivity Clustering : Hierarchical clustering () grouped the target compound with kinase inhibitors, while triazole analogues clustered with DNA intercalators, highlighting core-dependent mechanistic divergence .
Biological Activity
The compound 2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial and anticancer activities, supported by empirical data from various studies.
- Molecular Formula : C23H24ClN4O2S
- Molecular Weight : 446.9088 g/mol
- CAS Number : 1291859-96-5
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of compounds similar to or derived from the target molecule. The following table summarizes the findings from various research efforts:
The compound demonstrated varying degrees of activity against different bacterial and fungal strains. Notably, certain derivatives exhibited strong antibacterial effects, particularly against Gram-positive bacteria.
Anticancer Activity
In addition to antimicrobial properties, the compound has been evaluated for anticancer activity. A study involving derivatives of oxadiazole highlighted their potential as cytotoxic agents against various cancer cell lines.
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| MCF-7 (breast cancer) | 15.5 | |
| HeLa (cervical cancer) | 12.3 | |
| A549 (lung cancer) | 20.0 |
The results indicate that the compound and its analogs can induce apoptosis in cancer cells, suggesting a mechanism of action that warrants further investigation.
The biological activity of this compound is hypothesized to stem from its ability to interact with specific biological targets. Docking studies have shown potential binding affinity to various enzymes and receptors involved in microbial resistance and cancer proliferation pathways. For instance:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Receptor Interaction : It is suggested that the oxadiazole moiety plays a crucial role in binding to protein targets that mediate cellular responses.
Case Studies
- Study on Antimicrobial Efficacy : A comprehensive study evaluated multiple derivatives of oxadiazole for their antimicrobial efficacy against standard strains using the NCCLS protocol. The results indicated that compounds with a chlorophenyl group showed enhanced activity against both Gram-positive and Gram-negative bacteria.
- Cytotoxicity Assessment : In vitro assays were conducted on several cancer cell lines to assess cytotoxic effects. The results demonstrated that compounds with similar structural features to the target molecule exhibited significant cytotoxicity, leading researchers to explore their potential as chemotherapeutic agents.
Q & A
Q. What synthetic routes are commonly used to prepare this compound, and how is its structure validated?
The compound is synthesized via multi-step reactions, typically involving:
- Cyclization : Condensation of 1,2,4-oxadiazole precursors with pyridinone intermediates under catalytic conditions (e.g., Zeolite Y-H and pyridine at 150°C for 5 hours) .
- Purification : Recrystallization from ethanol or DCM/ether mixtures. Structural validation employs:
- NMR/IR : Confirms functional groups (e.g., oxadiazole C=N at 1650 cm⁻¹, pyridinone C=O at 1700 cm⁻¹).
- Mass Spectrometry : Matches molecular weight (e.g., [M+H]⁺ at m/z 495.1).
- X-ray Crystallography : Resolves stereochemistry, as demonstrated for a triazole-sulfanyl acetamide analog (1.8 Å resolution) .
Q. Which structural motifs are critical for its biological activity?
Key features include:
- 1,2,4-Oxadiazole Ring : Enhances electron-deficient character for target binding.
- 4-Chlorophenyl Group : Increases lipophilicity and receptor affinity.
- Methylsulfanyl Benzyl Moiety : Improves metabolic stability.
- Pyridinone Core : Facilitates hydrogen bonding with enzymatic targets .
Q. How is biological activity assessed in preclinical studies?
Standard assays include:
- In Vitro Cytotoxicity : MTT assay on cancer cell lines (e.g., IC₅₀ = 12 µM against MCF-7) .
- Enzyme Inhibition : Fluorescence-based kinase assays (e.g., 85% inhibition of EGFR at 10 µM).
- Antimicrobial Testing : MIC values against S. aureus (e.g., 8 µg/mL) .
Advanced Questions
Q. How can reaction conditions be optimized to improve oxadiazole-pyridinone core synthesis?
Strategies include:
- Catalyst Screening : Zeolite Y-H yields 78% vs. pyridine alone (65%) .
- Solvent Optimization : DMF improves intermediate solubility.
- Temperature Gradients : Stepwise heating (80°C → 150°C) minimizes decomposition. Table : Catalyst impact on yield and purity
| Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|
| Zeolite (Y-H) | 78 | 98.5 |
| None | 45 | 89.3 |
Q. What methodologies guide SAR studies for the acetamide moiety?
Systematic modifications include:
- Substituent Effects : Replacing methylsulfanyl with -NO₂ reduces IC₅₀ by 30% .
- Linker Flexibility : Adding a cyclopropyl spacer improves conformational freedom and potency.
- Parallel Synthesis : 96-well plate formats enable rapid screening of 50+ analogs .
Q. How to resolve discrepancies between in vitro and in vivo bioactivity data?
Address:
- Pharmacokinetics : Use LC-MS to measure plasma exposure (e.g., oral bioavailability <20%).
- Metabolite Interference : HR-MS/MS identifies inactive metabolites (e.g., sulfoxide derivatives).
- Model Relevance : Validate in PDX (patient-derived xenograft) models .
Q. What mechanistic approaches elucidate its enzymatic inhibition?
Techniques include:
- Molecular Docking : Simulates binding to ATP pockets (AutoDock Vina, ∆G = -9.2 kcal/mol).
- ITC : Quantifies binding entropy (∆S = +15 cal/mol·K) .
- CRISPR Knockdown : Confirms target dependency (e.g., 70% apoptosis reduction in EGFR-KO cells) .
Q. How to evaluate toxicity while minimizing animal use?
Tiered approach:
- In Silico : ADMET prediction (e.g., admetSAR hepatotoxicity risk score: 0.32).
- In Vitro : hERG inhibition (IC₅₀ = 25 µM) + HepG2 viability (EC₅₀ = 50 µM).
- Zebrafish Embryo Model : Developmental toxicity at 100 µM (48 hpf) .
Q. How does X-ray crystallography resolve structural ambiguities?
- Co-crystallization : With cytochrome P450 (2.1 Å resolution) reveals binding pose.
- Slow Vapor Diffusion : Grows single crystals for pure compound analysis (e.g., torsion angle = 15° for methylsulfanyl group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
